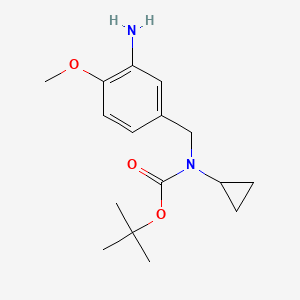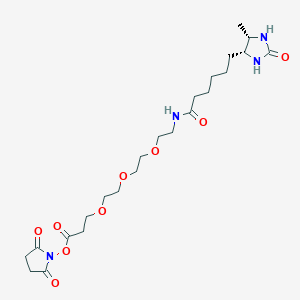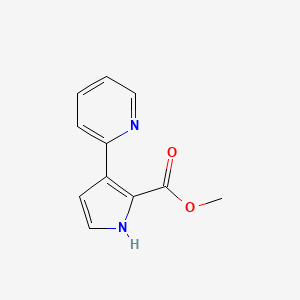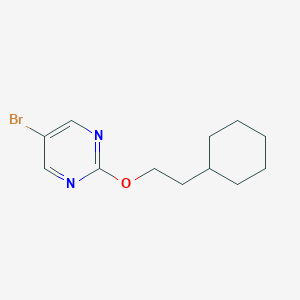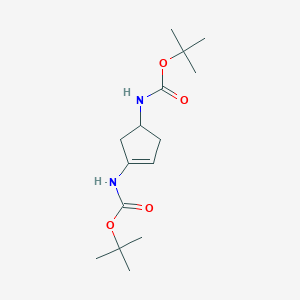
(3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester is a compound that features a cyclopentene ring substituted with tert-butoxycarbonyl (Boc) protected amino and carbamic acid tert-butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The cyclopentene ring can be functionalized through various organic reactions, such as nucleophilic substitution or addition reactions. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and scalable production. The use of automated synthesis and purification systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the cyclopentene ring or the Boc-protected amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The cyclopentene ring provides structural rigidity and can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protection group and are used in peptide synthesis.
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different functional groups.
Uniqueness
(3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester is unique due to its combination of a Boc-protected amino group and a carbamic acid tert-butyl ester group on a cyclopentene ring. This unique structure allows for specific interactions and applications in various fields of research and industry.
Properties
Molecular Formula |
C15H26N2O4 |
|---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-en-1-yl]carbamate |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)20-12(18)16-10-7-8-11(9-10)17-13(19)21-15(4,5)6/h7,11H,8-9H2,1-6H3,(H,16,18)(H,17,19) |
InChI Key |
ZEOPKLFKTCMBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=C(C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
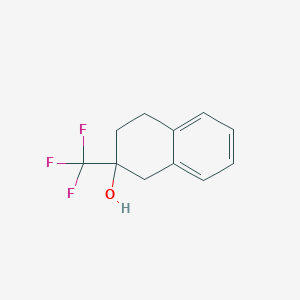

![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
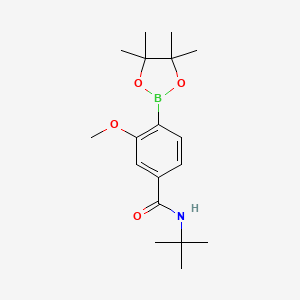
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)
